Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is a pyrazole derivative characterized by its unique structure, which includes a five-membered ring with two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-4,5-dicarboxylic acid with dimethyl sulfate under basic conditions to form the dimethyl ester . Another approach involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydropyrazoles, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ester functional groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents and exhibits different reactivity and applications
Uniqueness
Dimethyl 1-ethenyl-3-methyl-1H-pyrazole-4,5-dicarboxylate is unique due to its combination of ester functional groups and the ethenyl substituent, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .
Properties
CAS No. |
875927-41-6 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-ethenyl-5-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-5-12-8(10(14)16-4)7(6(2)11-12)9(13)15-3/h5H,1H2,2-4H3 |
InChI Key |
DLHOPWPSYAVGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)C(=O)OC)C=C |
Origin of Product |
United States |
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